

Remodelin Hydrobromide: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Remodelin hydrobromide*

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This document provides a comprehensive technical overview of the mechanism of action for **Remodelin hydrobromide**, a small molecule inhibitor with significant therapeutic potential in oncology and rare genetic diseases. It details the molecular targets, signaling pathways, and cellular effects of the compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of N-acetyltransferase 10 (NAT10)

Remodelin hydrobromide is primarily identified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10).^{[1][2][3]} NAT10 is a unique enzyme that functions as both a histone and a non-histone protein acetyltransferase, and notably, it is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on mRNA.^[4] By inhibiting NAT10, Remodelin triggers a cascade of downstream cellular events.

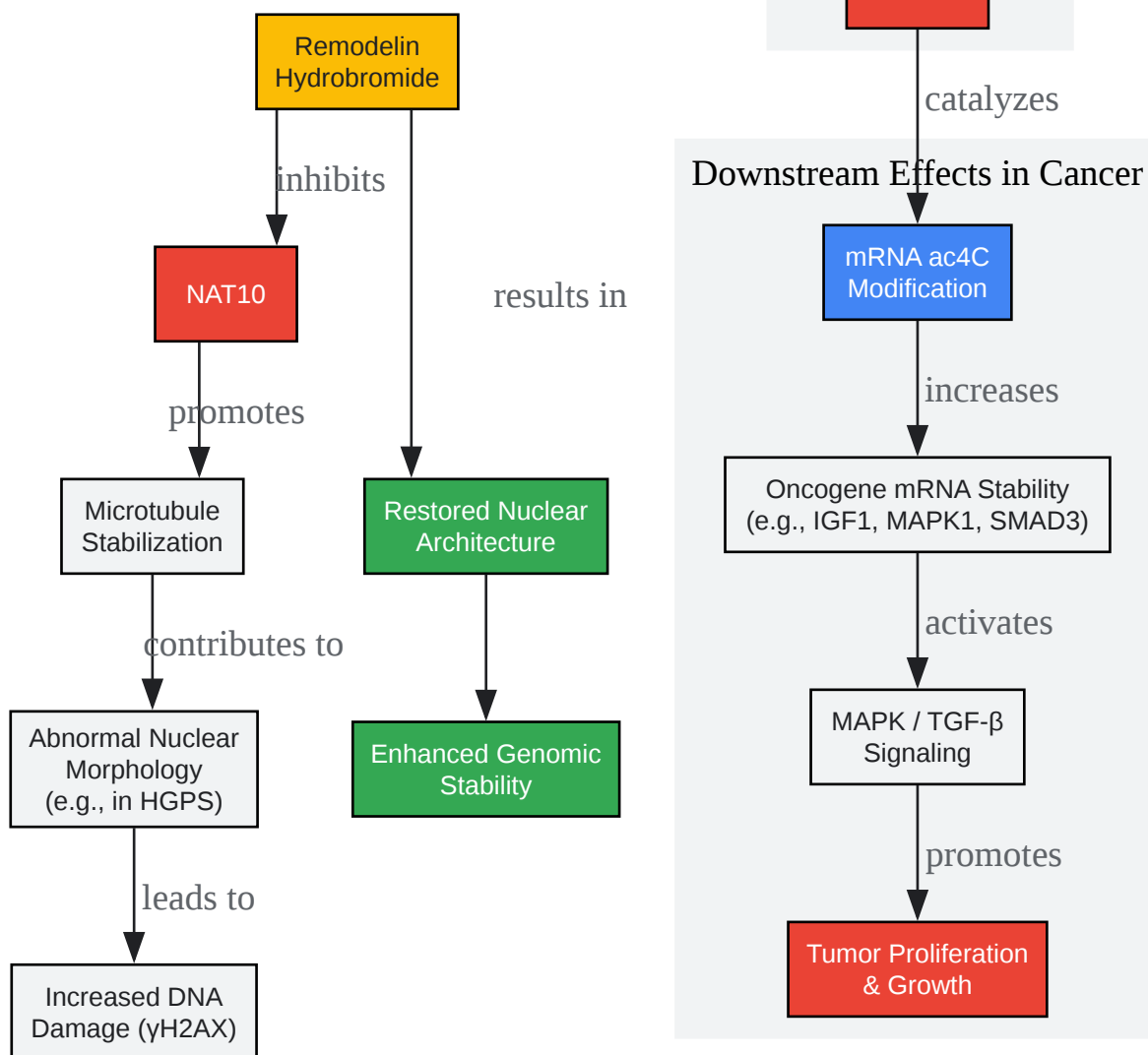
However, it is important to note that some biophysical analyses have not found direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site, suggesting its chemotype might interact with a broader range of protein targets.^{[4][5]} Despite this, the functional consequences observed upon Remodelin treatment largely align with those seen in NAT10 knockdown experiments, reinforcing NAT10 as its principal functional target.^[6]

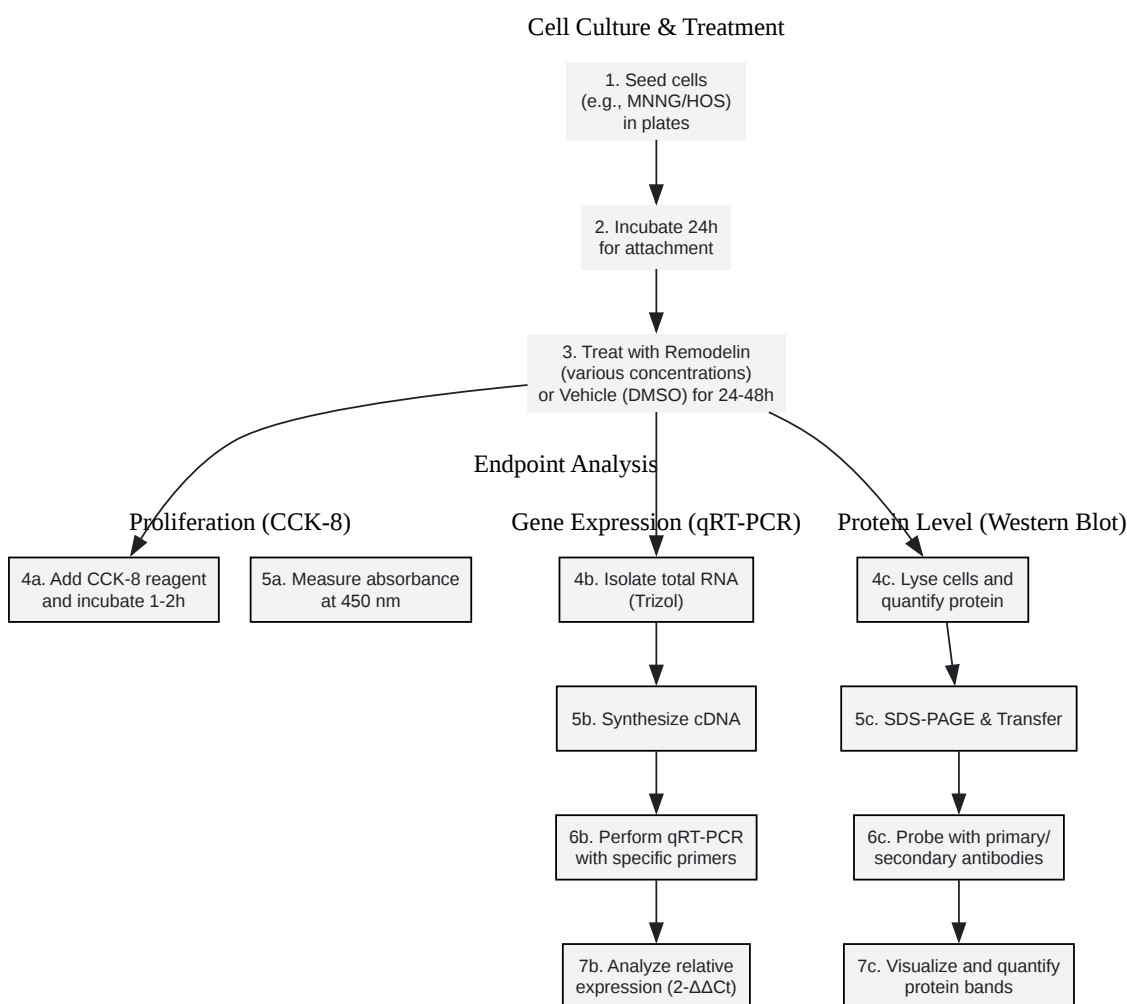
Key Signaling Pathways and Cellular Effects

The inhibition of NAT10 by **Remodelin hydrobromide** instigates several critical changes in cellular signaling and function.

A primary and well-documented effect of Remodelin is its ability to rescue nuclear morphology, particularly in the context of laminopathies like Hutchinson-Gilford Progeria Syndrome (HGPS).
[\[2\]](#)[\[3\]](#)[\[7\]](#)

- **Mechanism:** In HGPS cells, which express the mutant lamin A protein (progerin), Remodelin's inhibition of NAT10 leads to a reorganization of microtubules. This correction of the cytoskeletal framework alleviates the nuclear blebbing and abnormal shapes characteristic of the disease.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Downstream Effects:** This restoration of nuclear architecture enhances genomic stability, evidenced by a reduction in DNA double-strand break markers, such as γ H2AX.[\[2\]](#)[\[7\]](#)[\[8\]](#) In HGPS fibroblasts, Remodelin treatment has been shown to correct nuclear shape abnormalities by over 60% and reduce DNA damage markers by 50%.[\[7\]](#)





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